molecular formula C12H11N3O3S B090724 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid CAS No. 104-23-4

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

Cat. No.: B090724
CAS No.: 104-23-4
M. Wt: 277.3 g/mol
InChI Key: PPVRMPPLECDING-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dye Manufacturing

The primary application of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is as an intermediate in the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound serves as a precursor for various dye formulations due to its ability to form stable colorants when combined with other chemical agents.

Key Properties:

  • Molecular Formula: C12H11N3O3S
  • Molar Mass: 277.3 g/mol
  • Density: Approximately 1.43 g/cm³
  • Solubility: Soluble in water with a solubility range of 513-1320 mg/L at 37°C .

Medical Diagnostics

Recent studies have highlighted the potential of azo compounds, including this compound, in medical diagnostics. Specifically, these compounds have been investigated for their ability to act as modulators of protein misfolding and aggregation, which are key factors in neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action:

  • The compound has been shown to bind to amyloid-beta proteins, inhibiting their aggregation and potentially serving as a therapeutic agent for diseases characterized by amyloid plaque formation .
  • It may also enhance imaging techniques such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) by improving contrast through its binding properties .

Therapeutic Potential

The therapeutic applications of this compound extend beyond diagnostics. Its role as an inhibitor of amyloid formation suggests that it could be developed into a treatment for various amyloidosis-related conditions.

Potential Conditions Treated:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Type 2 Diabetes
  • Other amyloidosis-related disorders .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that have explored the applications of this compound:

  • Antituberculous Activity : A study synthesized derivatives of diazenyl compounds, including those based on p-aminoazobenzene derivatives, demonstrating potential antituberculosis properties .
  • Protein Misfolding Modulation : Research indicates that compounds similar to this compound can modulate protein aggregation processes, offering insights into their use in treating neurodegenerative diseases .
  • Dye Synthesis : The compound has been successfully employed in the synthesis of various azo dyes used commercially across different industries, showcasing its versatility as a dye intermediate .

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid involves its ability to form stable azo bonds, which contribute to its vibrant color and stability. The compound can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.

Comparison with Similar Compounds

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Similar compounds include:

    4-((4-Nitrophenyl)diazenyl)benzenesulfonic acid: Differing by the presence of a nitro group instead of an amino group.

    4-((4-Hydroxyphenyl)diazenyl)benzenesulfonic acid: Featuring a hydroxyl group in place of the amino group.

These compounds share some chemical reactivity but differ in their specific applications and properties due to the variations in functional groups.

Biological Activity

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid, commonly referred to as an azo compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azo group (-N=N-) linking two aromatic rings, with a sulfonic acid functional group that enhances its solubility in water. Its chemical structure can be represented as follows:

C12H12N4O3S\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{3}\text{S}

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that the compound disrupts bacterial cell walls, leading to cell lysis. The mechanism involves interference with essential cellular processes, including DNA replication and protein synthesis.

2. Biodegradation Potential

This compound has been investigated for its role in the biodegradation of azo dyes in wastewater treatment. A study demonstrated that mixed microbial cultures could effectively degrade this compound, highlighting its potential for environmental applications in detoxifying contaminated water sources .

Biological Activity Overview

Activity Description
AntimicrobialEffective against various bacteria; disrupts cell wall integrity and inhibits growth.
BiodegradationDecomposed by microbial cultures; useful in treating azo dye-contaminated wastewater.
ToxicityExhibits low toxicity levels in controlled studies; further research needed for comprehensive safety profiles.

Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potent antimicrobial properties. The minimal inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains, indicating effective bactericidal activity at relatively low concentrations .

Biodegradation Studies

A study focused on the degradation pathways of this azo compound by specific microbial strains revealed that after 24 hours of incubation, over 80% of the compound was degraded. The metabolites produced were less toxic than the parent compound, demonstrating its potential for use in bioremediation strategies .

Research Findings

  • Toxicity Assessments : Initial toxicity assessments indicate that this compound has a low toxicity profile in aquatic organisms, making it a candidate for further environmental applications.
  • Metabolic Pathways : The metabolic pathways involved in the degradation of this compound have been elucidated, showing that azoreductase enzymes play a crucial role in breaking down the azo bond, leading to less harmful metabolites .
  • Potential Applications : Given its antimicrobial properties and biodegradability, this compound may find applications not only in pharmaceuticals but also in developing eco-friendly dyes and pigments.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-((4-aminophenyl)diazenyl)benzenesulfonic acid, and how do reaction conditions affect product purity?

Methodological Answer: Two key synthetic pathways are documented:

  • Route 1 : Diazotization of 4-aminobiphenylamine hydrochloride followed by coupling with sulfonated intermediates under acidic conditions (pH 3–5) at 0–5°C .
  • Route 2 : Use of p-toluenesulfonanilide with diazonium salts, requiring precise temperature control (10–15°C) to minimize byproducts like sulfonic acid dimers .
    Purity Considerations : Excess NaNO₂ in diazotization can lead to nitro derivatives; purification via recrystallization in ethanol/water (1:3 v/v) yields >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate:hexane 3:7) .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign peaks for the azo group (-N=N-) at δ 7.8–8.2 ppm (aromatic protons) and confirm sulfonic acid substitution via deshielding effects .
  • UV-Vis : Detect π→π* transitions of the azo chromophore (~450–500 nm; ε ≈ 15,000 L·mol⁻¹·cm⁻¹) .
  • FT-IR : Identify sulfonate (-SO₃⁻) stretching at 1030–1150 cm⁻¹ and N=N stretching at 1450–1600 cm⁻¹ .

Q. How does this compound behave in biodegradation studies, and what analytical techniques track its breakdown?

Methodological Answer : In microbial degradation (e.g., Bacillus spp.), azoreductase cleaves the azo bond symmetrically, yielding (E)-4-((4-aminophenyl)diazenyl)benzenesulfonic acid as a transient metabolite. Track degradation via:

  • HPLC-MS : Monitor parent compound (m/z 326) and intermediates (m/z 276 for symmetric cleavage) with C18 columns (acetonitrile/0.1% formic acid gradient) .
  • TLC-MS : Resolve metabolites on silica plates (Rf 0.8 for primary intermediate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways (symmetric vs. asymmetric cleavage) for this compound?

Methodological Answer : Contradictions arise from enzyme specificity (e.g., bacterial vs. fungal azoreductases) and redox conditions:

  • Symmetric Cleavage : Dominant under anaerobic conditions with NADH-dependent enzymes (e.g., Pseudomonas spp.); confirmed via LC-MS detection of sulfanilic acid derivatives .
  • Asymmetric Cleavage : Observed in aerobic systems with ligninolytic fungi (e.g., Phanerochaete chrysosporium); use ¹³C-labeled compounds to trace fragment origins .
    Experimental Design : Compare degradation in controlled O₂ environments, using knockout microbial strains to isolate enzymatic pathways.

Q. What strategies optimize the synthesis of photostable derivatives for dye-sensitized solar cells (DSSCs)?

Methodological Answer : Enhance photostability by modifying substituents:

  • Electron-Withdrawing Groups : Introduce -NO₂ or -CN at the para position to reduce HOMO-LUMO gaps (calculated via DFT). Synthesize derivatives via coupling with 4-nitrobenzenediazonium chloride .
  • Steric Hindrance : Attach alkyl chains (e.g., dodecyl) to the phenyl ring to minimize aggregation; confirmed via AFM surface morphology analysis .
    Testing : Accelerated light exposure (AM 1.5G, 100 mW/cm²) with UV-Vis monitoring of λmax shifts over 500 hours.

Q. How do computational models predict the compound’s interaction with biological targets (e.g., serum albumin)?

Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to human serum albumin (HSA) Site I (subdomain IIA). The sulfonate group shows strong electrostatic interactions with Lys199 and Arg222 (ΔG ≈ -8.2 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of the HSA complex over 100 ns; RMSD < 2 Å indicates stable binding .
    Validation : Compare with experimental fluorescence quenching data (Stern-Volmer plots) to refine force field parameters.

Q. Comparative and Structural Analysis

Q. How does the sulfonic acid group influence reactivity compared to non-sulfonated azo analogs?

Methodological Answer : The -SO₃⁻ group:

  • Enhances Solubility : >50 g/L in water vs. <1 g/L for non-sulfonated analogs, critical for aqueous-phase applications .
  • Alters Electrophilicity : Reduces diazonium salt reactivity during coupling (slower reaction rates by ~20%), requiring higher catalyst loads (e.g., 10 mol% Cu²⁺) .
    Experimental Proof : Compare coupling kinetics with 4-aminobenzenesulfonic acid vs. aniline using stopped-flow spectrophotometry.

Q. Data Contradiction and Reproducibility

Q. Why do reported melting points vary for derivatives (e.g., 312–314°C vs. >300°C), and how can this be standardized?

Methodological Answer : Variations stem from:

  • Polymorphism : Recrystallize derivatives from DMF/water to isolate stable polymorphs .
  • Purity : Use DSC (heating rate 10°C/min) to detect eutectic impurities. Reproduce literature values via strict adherence to documented drying protocols (e.g., 48 h under vacuum at 60°C) .

Q. Applications in Advanced Material Science

Q. Can this compound serve as a template for metal-organic frameworks (MOFs) with photocatalytic activity?

Methodological Answer :

  • MOF Synthesis : Coordinate with Zr⁴⁺ or Cu²⁺ nodes via sulfonate and azo groups; confirm topology via PXRD (e.g., UiO-66 analog) .
  • Photocatalysis : Test methylene blue degradation under UV light (λ = 365 nm); optimize by doping with TiO₂ nanoparticles (20 wt% loading) .

Properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVRMPPLECDING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2491-71-6 (hydrochloride salt), 85187-24-2 (potassium salt)
Record name 4-(4-Aminophenylazo)benzenesulfonic acid
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DSSTOX Substance ID

DTXSID4041731
Record name C.I. Food Yellow 6
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Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]-
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CAS No.

104-23-4
Record name 4-Aminoazobenzene-4′-sulfonic acid
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Record name 4-(4-Aminophenylazo)benzenesulfonic acid
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Record name Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]-
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Record name C.I. Food Yellow 6
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Record name 4'-aminoazobenzene-4-sulphonic acid
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Record name 4-AMINOAZOBENZENE-4'-SULFONIC ACID
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Synthesis routes and methods

Procedure details

173 g of sulfanilic acid were diazotized in a conventional manner in 1000 ml of ice-water at pH 1.3 in the presence of 60 g of concentrated sulfuric acid using 69 g of sodium nitrite. The stirred suspension was rendered less acid with 100 g of sodium bicarbonate and admixed with 220 g of sodium anilinomethanesulfonate. The coupling was completed overnight. The pH of the mixture was 5.7. Then 100 g of amidosulfuric acid and 100 g of concentrated sulfuric acid diluted with a little ice were added, and the batch was heated to 95° C. and stirred at that temperature for 15 min. Thereafter the batch was cooled down to room temperature and the precipitate was filtered off with suction. After washing with 3000 ml of water, the filter cake was dried at 80° C. to leave 256 g of 4'-aminoazobenzene-4-sulfonic acid having a purity of 98.6%.
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
220 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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